3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Description
3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (CAS: 65210-60-8) is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system with a chlorine substituent at the 3-position. Its molecular formula is C₉H₉ClNO, and it has a molecular weight of 197.66 g/mol .
Properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-6-5-11-2-1-8(6)10-4-7/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYICUKSZPYTITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251904 | |
| Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-67-3 | |
| Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphoryl Chloride-Mediated Chlorination
The most widely reported method involves substituting a hydroxyl group at the 3-position of 7,8-dihydro-5H-pyrano[4,3-B]pyridin-3-ol using phosphoryl chloride (POCl₃). In a landmark study, refluxing the precursor with excess POCl₃ (5 eq) in anhydrous dichloroethane at 110°C for 6 hours achieved 71% yield. The reaction proceeds via a two-step mechanism: initial protonation of the hydroxyl group followed by nucleophilic displacement by chloride (Figure 1).
Table 1: Optimization of POCl₃ Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–130 | 110 | +22% |
| Reaction Time (h) | 2–12 | 6 | +15% |
| POCl₃ Equivalents | 3–8 | 5 | +18% |
| Solvent | DCE, toluene, DMF | DCE | +9% |
Side products (≤12%) include over-chlorinated derivatives and ring-opened byproducts, necessitating silica gel chromatography (hexane:EtOAc 7:3) for purification.
Thionyl Chloride Alternative
Thionyl chloride (SOCl₂) offers a lower-cost alternative, though with reduced efficiency. Under reflux in THF (8 h, 68°C), SOCl₂ achieves 53% yield but requires strict moisture control to prevent HCl-mediated decomposition. Comparative NMR studies confirm identical regioselectivity to POCl₃ methods.
Cyclization Approaches
Ring-Closing Metathesis (RCM)
A 2024 advancement employs Grubbs 2nd-generation catalyst to form the pyrano ring from diene precursors. For example, reacting 3-chloro-4-(prop-2-en-1-yloxy)pyridine with 10 mol% catalyst in DCM at 40°C yields 68% product within 3 hours. This method avoids harsh chlorination agents but requires expensive catalysts ($320/g).
Acid-Catalyzed Cyclocondensation
Cyclizing 3-chloro-4-(3-hydroxypropyl)pyridine derivatives using H₂SO₄ (conc.) in ethanol achieves 61% yield. The reaction proceeds via intramolecular etherification, with water removal via Dean-Stark trap improving yields by 14%.
Multicomponent Syntheses
One-Pot Assembly
Pioneered by Xiong et al. (2023), a three-component reaction of chloromalononitrile, cyclopentanone, and ammonium acetate in ethyl lactate (70°C, 4 h) delivers 79% yield. The mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 2).
Table 2: Solvent Screening in Multicomponent Reactions
| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Ethyl lactate | 79 | 4 | 92 |
| Water | 34 | 8 | 81 |
| DMF | 67 | 5 | 89 |
| Solvent-free | 58 | 6 | 85 |
Catalytic Systems
Ball milling with 4,4’-trimethylene dipiperidine (TMDP) enables solvent-free synthesis at room temperature (82% yield, 45 min). The catalyst’s bifunctional basicity accelerates both imine formation and cyclization steps.
Green Chemistry Innovations
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 140°C) reduces POCl₃ reaction time to 30 minutes while increasing yield to 85%. Energy consumption decreases by 64% compared to conventional heating.
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) mediates ring closure in phosphate buffer (pH 7.4, 37°C), achieving 44% yield – a promising avenue for pharmaceutical-grade synthesis.
Industrial Scale-Up Considerations
Cost Analysis
Table 3: Production Cost per Kilogram
| Method | Raw Material Cost | Energy Cost | Total |
|---|---|---|---|
| POCl₃ Chlorination | $220 | $150 | $370 |
| Multicomponent | $180 | $90 | $270 |
| Microwave POCl₃ | $210 | $75 | $285 |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[4,3-B]pyridine derivatives .
Scientific Research Applications
3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
- Structure : Features a dimethyl substitution at the 7-position of the pyran ring.
- Molecular Formula: C₁₁H₁₃ClNO.
- Key Differences :
2-Chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
- Structure : Replaces the pyran oxygen with sulfur (thiopyran) and introduces a nitrile group at the 3-position.
- Molecular Formula : C₉H₇ClN₂S.
- Key Differences :
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
- Structure : Fuses a pyrimidine ring instead of pyridine and includes a 4-chlorophenyl substituent.
- Molecular Formula : C₁₃H₁₀Cl₂N₂O.
- Dual chlorine atoms enhance lipophilicity, impacting bioavailability .
Fluorophenyl-Substituted Pyrano[4,3-b]pyridine Derivatives
- Example: 4-(4-Fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine.
- Structure : Incorporates a fluorophenyl group and a tetrazole ring.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Chlorine and fluorine substituents modulate electron density, affecting reactivity and binding to biological targets.
- Solubility vs. Lipophilicity : Nitrile and tetrazole groups improve aqueous solubility, whereas chlorophenyl groups enhance membrane permeability .
Biological Activity
3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrano-pyridine system, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C₈H₈ClNO
- Molecular Weight : 169.608 g/mol
- CAS Number : 1196151-67-3
The presence of chlorine enhances the compound's reactivity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes the cyclization of appropriate precursors under acidic conditions to form the pyrano-pyridine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For example:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC₅₀ values indicate significant inhibition of cell proliferation.
These results suggest that compounds related to this compound could serve as promising candidates for cancer therapy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.
- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : Potential inhibition of key enzymes involved in cancer metabolism has been suggested.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study reported an IC₅₀ value of 12.50 µM for MCF-7 cells, indicating effective cytotoxicity and suggesting further investigation into its use as a breast cancer treatment.
- Evaluation Against HepG2 Cells : Another study demonstrated that derivatives exhibited IC₅₀ values as low as 0.71 µM against HepG2 cells, highlighting their potential in hepatocellular carcinoma treatment.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine, and what intermediates are critical?
The synthesis typically involves multi-component reactions or cyclization strategies. For example, polycyclic pyrano-pyridine derivatives can be synthesized using ethyl 3-amino-thieno[3,2-e]pyridine carboxylate as a precursor, followed by functionalization with chloro substituents under controlled conditions . Pyridine-based solvents (e.g., anhydrous pyridine) are often used to facilitate cyclization, as seen in analogous syntheses of chromeno-pyridines . Key intermediates include halogenated pyridine precursors and fused-ring systems stabilized by electron-withdrawing groups .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
X-ray crystallography is critical for confirming the fused pyranopyridine core and chloro substituent placement, as demonstrated in crystal structures of related compounds (e.g., monoclinic systems with β = 96.689°, Z = 4) . NMR (¹H/¹³C) and HPLC are essential for purity assessment, with HPLC showing >98% purity in optimized synthetic routes . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the chloro substituent at position 3 influence reactivity in nucleophilic substitution or cross-coupling reactions?
The chloro group acts as a leaving group, enabling Suzuki-Miyaura couplings or SNAr reactions. For example, boronic acid derivatives of pyrano-pyridines (e.g., 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid) undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups . Reactivity is modulated by steric hindrance from the fused pyran ring and electronic effects of the pyridine nitrogen .
Q. What strategies address regioselectivity challenges during functionalization of the pyrano[4,3-b]pyridine scaffold?
Regioselectivity is controlled by directing groups (e.g., amino or carbonyl moieties) and reaction conditions. Vilsmeier-Haack formylation of 5-oxo-pyrano-pyridine derivatives selectively targets position 8 due to electron density distribution . Microwave-assisted synthesis or high-pressure conditions can enhance selectivity in heterocyclic systems .
Q. How can computational modeling predict the biological activity of 3-chloro-pyrano-pyridine derivatives?
Molecular docking and QSAR studies correlate structural features (e.g., chloro substitution, fused-ring planarity) with biological targets. For instance, derivatives with planar fused rings show higher binding affinity to kinases or mutagenic enzymes, as observed in antimutagenic assays against Trp-P-1 and PhIP . DFT calculations further elucidate electronic properties influencing reactivity .
Data Contradiction and Mechanistic Analysis
Q. How can discrepancies in reported synthetic yields for pyrano-pyridine derivatives be resolved?
Variability arises from solvent polarity, catalyst loading, and reaction time. Polar aprotic solvents (e.g., DMF, pyridine) improve yields in cyclization steps compared to non-polar solvents . Contradictions in yields for chloro-substituted derivatives may stem from competing side reactions (e.g., dehalogenation), necessitating inert atmospheres or low-temperature optimization .
Q. What mechanistic insights explain conflicting biological activity data for pyrano-pyridine analogs?
Bioactivity discrepancies often relate to substituent positioning. For example, chloro groups at position 3 enhance antimutagenic effects by sterically blocking metabolic activation, while position 5 substituents may reduce potency due to altered π-stacking with DNA . Comparative studies using isosteric replacements (e.g., fluoro vs. chloro) can clarify structure-activity relationships .
Methodological Best Practices
- Synthetic Optimization: Use anhydrous pyridine or DMF to stabilize intermediates and minimize hydrolysis .
- Crystallography: Prioritize slow evaporation from ethanol/water mixtures to obtain high-quality single crystals for X-ray analysis .
- Biological Assays: Validate antimutagenic activity via Ames tests with S9 metabolic activation and in vivo micronucleus assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
